![molecular formula C12H8O2 B3031632 naphtho[1,2-b]furan-3(2H)-one CAS No. 58645-78-6](/img/structure/B3031632.png)

naphtho[1,2-b]furan-3(2H)-one

Übersicht

Beschreibung

Naphtho[1,2-b]furan-3(2H)-one, also known as coumarin, is a naturally occurring organic compound that belongs to the class of benzopyrones. It is found in many plants, including tonka beans, cinnamon, and sweet clover. Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, anticoagulant, antioxidant, and anticancer properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

- Naphtho[1,2-b]furans have been synthesized using various methods, emphasizing their structural and functional diversity. An example is the efficient and direct synthesis of naphtho[1,2-b]furans under solvent-free conditions, highlighting their potential in green chemistry applications (Adib, Mahdavi, Bagherzadeh, & Bijanzadeh, 2009).

Chemical Properties and Reactions

- Naphtho[1,2-b]furan derivatives exhibit interesting chemical properties, such as undergoing various electrophilic substitution reactions and hydrogenation processes, which can be crucial for their application in synthetic chemistry (Horaguchi & Abe, 1978).

Potential Biological Activities

- Some derivatives of naphtho[1,2-b]furan, such as oxadiazoles and pyrazoles, have been studied for their antimicrobial and anti-inflammatory activities, suggesting their potential use in medicinal chemistry (Ravindra, Vagdevi, Vaidya, & Padmashali, 2006).

Catalytic Applications

- Naphtho[1,2-b]furan derivatives have been used in various catalytic processes. For example, a novel platinum-catalyzed tandem reaction efficiently synthesizes naphtho[1,2-b]furan, demonstrating the compound's role in catalysis and synthetic methodologies (Wei, Zhai, & Xu, 2009).

Natural Occurrence and Extraction

- Naphtho[1,2-b]furans have also been isolated from natural sources, such as the leaves of Cassia fistula, indicating their presence in various plants and the potential for natural product research (Wang, Tang, Mu, Kou, & He, 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Naphtho[1,2-b]furan-3(2H)-one (NFD) primarily targets the hepatocyte growth factor (HGF) and its receptor c-Met . HGF is a protein that stimulates cell growth, cell motility, and morphogenesis by activating a tyrosine kinase signaling cascade after binding to the proto-oncogenic c-Met receptor .

Mode of Action

NFD interacts with its targets by inhibiting the phosphorylation of c-Met and the downstream activation of phosphatidylinositol 3-kinase (PI3K) and Akt . This interaction results in a concentration-dependent inhibition of HGF-promoted cell migration and invasion .

Biochemical Pathways

NFD affects the HGF/c-Met-mediated PI3K/Akt and NF-κB signalling pathways . The inhibition of these pathways leads to the suppression of the nuclear translocation of nuclear factor (NF)-κB and the activity of matrix metalloproteinase (MMP)-9 . These biochemical changes result in the downregulation of pro-survival proteins and the upregulation of pro-apoptotic proteins .

Pharmacokinetics

It’s known that the compound exhibits good plasma stability and solubility . After oral administration, the bioavailability of similar compounds was found to be around 44.22% , suggesting that NFD might have similar ADME properties.

Result of Action

The molecular and cellular effects of NFD’s action include the inhibition of cell migration and invasion, as well as the induction of apoptosis . This is achieved through the downregulation of MMP-9 expression and the upregulation of pro-apoptotic proteins .

Biochemische Analyse

Biochemical Properties

Naphtho[1,2-b]furan-3(2H)-one plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to inhibit enzymes such as cytochrome c peroxidase and InhA, a key enzyme in the fatty acid synthesis pathway . These interactions are primarily due to the compound’s ability to form stable complexes with the active sites of these enzymes, thereby inhibiting their activity. Additionally, this compound has shown potential as an antioxidant, interacting with reactive oxygen species and reducing oxidative stress in cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been observed to modulate gene expression related to oxidative stress and inflammation, further highlighting its therapeutic potential .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound has been shown to bind to the SH2 domain of STAT3, inhibiting its dimerization and subsequent activation . This inhibition leads to the downregulation of genes involved in cell proliferation and survival. Furthermore, this compound can inhibit the PI3K/Akt and NF-κB signaling pathways, leading to reduced expression of matrix metalloproteinases and decreased cell migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that this compound can maintain its biological activity for extended periods, although its efficacy may decrease over time due to gradual degradation . In vitro studies have demonstrated that the compound can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and oxidative stress . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and induce oxidative damage in tissues . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process facilitates the excretion of this compound and its metabolites from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue perfusion, binding affinity to cellular components, and metabolic activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with key enzymes and signaling molecules . This subcellular distribution is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments . The compound’s localization within mitochondria is particularly significant, as it can influence mitochondrial function and contribute to its pro-apoptotic effects .

Eigenschaften

IUPAC Name |

benzo[g][1]benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-11-7-14-12-9-4-2-1-3-8(9)5-6-10(11)12/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQCVZQASJMVEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362988 | |

| Record name | naphtho[1,2-b]furan-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58645-78-6 | |

| Record name | naphtho[1,2-b]furan-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

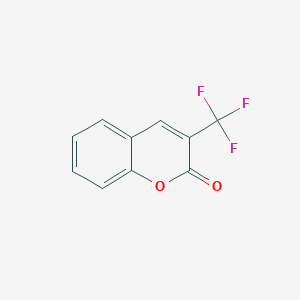

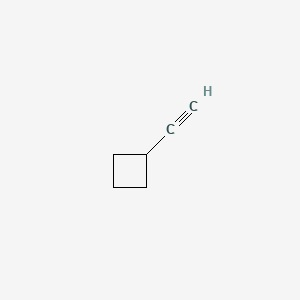

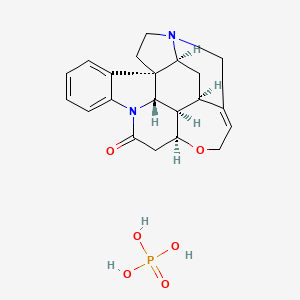

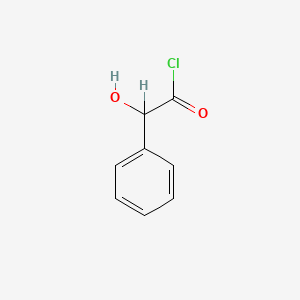

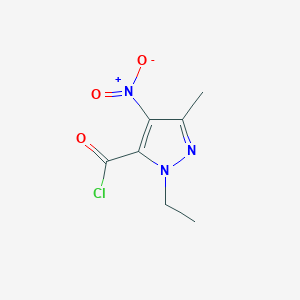

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031558.png)

![Methyl 2,2,3,3-tetrafluoro-3-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]propanoate](/img/structure/B3031567.png)

![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)